molecular formula C19H13ClFN5OS B256701 (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one

Cat. No. B256701
M. Wt: 413.9 g/mol
InChI Key: XOXWBPGRLHJGNG-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one is not fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer growth, and insulin resistance.
Biochemical and Physiological Effects
Studies have shown that (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one in lab experiments is its potential therapeutic applications. However, its limitations include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on developing derivatives of this compound to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has shown potential therapeutic applications in various fields of research. While its mechanism of action and toxicity are not fully understood, further research could lead to the development of new treatments for inflammatory, cancerous, and neurodegenerative diseases.

Synthesis Methods

The synthesis of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one involves the reaction of 4-chloro-2-aminophenol with thioamide in the presence of a base, followed by the reaction with 4-fluoroacetophenone and hydrazine hydrate. The resulting product is then purified using column chromatography.

Scientific Research Applications

Research on (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has shown potential therapeutic applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has potential as a neuroprotective agent.

properties

Product Name

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one

Molecular Formula

C19H13ClFN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C19H13ClFN5OS/c1-11-17(24-23-15-8-6-14(21)7-9-15)18(27)26(25-11)19-22-16(10-28-19)12-2-4-13(20)5-3-12/h2-10,23H,1H3/b24-17+

InChI Key

XOXWBPGRLHJGNG-JJIBRWJFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=N/NC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl

SMILES

CC1=NN(C(=O)C1=NNC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN(C(=O)C1=NNC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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